

An In-depth Technical Guide to 1-Iodoctane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **1-Iodoctane**

Cat. No.: **B127717**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodoctane is a versatile linear alkyl iodide that serves as a crucial building block and reagent in a multitude of organic syntheses. Its utility stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution and a precursor for organometallic reagents. This technical guide provides a comprehensive overview of **1-Iodoctane**, including its fundamental properties, detailed synthetic protocols, and its applications in key organic reactions relevant to research and drug development.

Core Properties of 1-Iodoctane

The physical and chemical properties of **1-Iodoctane** are summarized in the table below, providing essential data for its handling, application in reactions, and purification.

Property	Value
CAS Number	629-27-6
Molecular Formula	C ₈ H ₁₇ I
Molecular Weight	240.13 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	225-226 °C
Melting Point	-46 to -45 °C
Density	1.33 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.4878
Solubility	Insoluble in water; soluble in ethanol, ether, and other organic solvents

Synthesis of 1-iodooctane

The most common and efficient method for the synthesis of **1-iodooctane** is the Finkelstein reaction, which involves the halogen exchange of a more readily available 1-haloalkane, typically 1-bromooctane or 1-chlorooctane, with an alkali metal iodide.

Experimental Protocol: Finkelstein Reaction

Objective: To synthesize **1-iodooctane** from 1-bromooctane.

Materials:

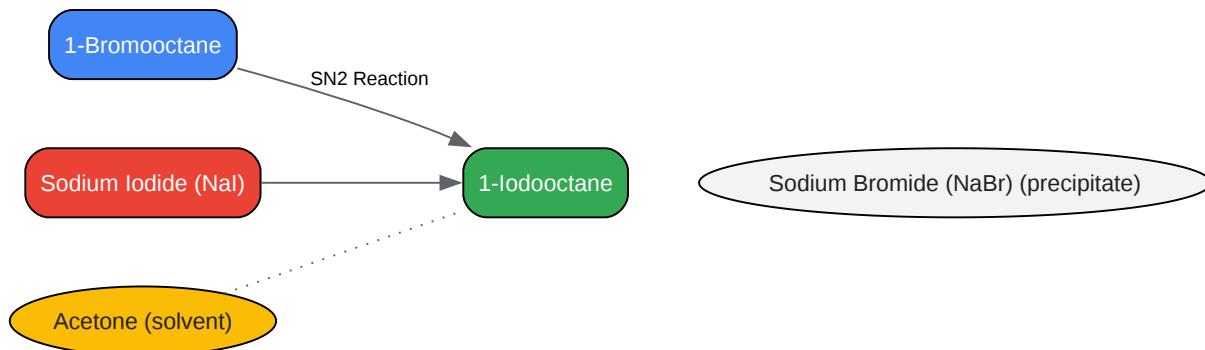
- 1-bromooctane
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Diatomaceous earth (Celite®)
- Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.
- Stir the mixture to dissolve the sodium iodide.
- Add 1-bromoocetane (1.0 equivalent) to the flask.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium bromide will form as the reaction proceeds.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium bromide. Wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

- Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-iodooctane**.
- The product can be further purified by vacuum distillation if necessary.



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Finkelstein Reaction for **1-Iodoocetane** Synthesis

Applications in Organic Synthesis

1-Iodoocetane is a key intermediate in several important classes of organic reactions.

Williamson Ether Synthesis

This reaction is a classic method for the preparation of ethers. **1-Iodoocetane**, being a primary alkyl halide, is an excellent substrate for this S_n2 reaction.

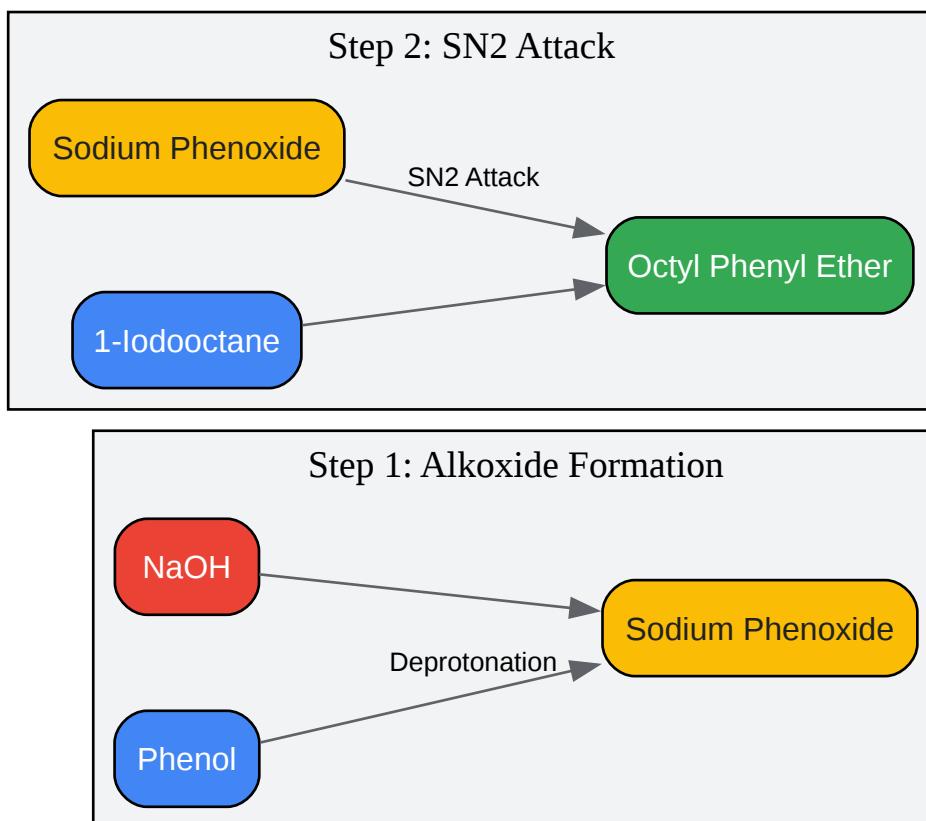
Objective: To synthesize octyl phenyl ether via Williamson ether synthesis.

Materials:

- **1-iodooctane**
- Phenol
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether
- Saturated ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.
- Add sodium hydroxide (1.1 equivalents) and stir until a clear solution of sodium phenoxide is formed.
- Add **1-iodooctane** (1.05 equivalents) to the reaction mixture.
- Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
- Cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash it with a saturated ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
- Purify by column chromatography on silica gel to obtain pure octyl phenyl ether.



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Williamson Ether Synthesis Workflow

Grignard Reagent Formation and Reactions

1-Iodoctane readily reacts with magnesium metal to form the corresponding Grignard reagent, octylmagnesium iodide. This organometallic compound is a powerful nucleophile and strong base, enabling the formation of new carbon-carbon bonds.

Objective: To prepare a solution of octylmagnesium iodide.

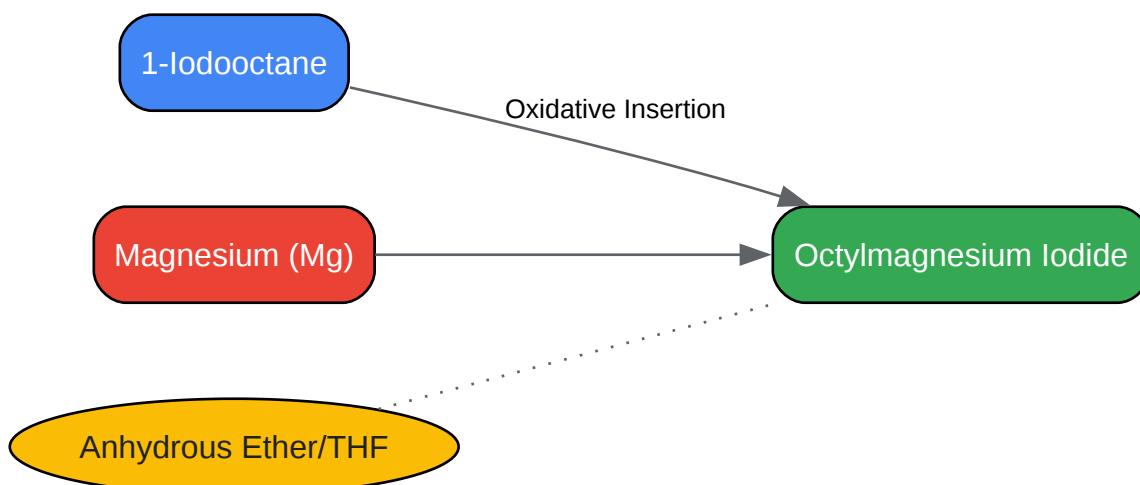
Materials:

- **1-Iodoctane**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Iodine crystal (for activation)
- Three-neck round-bottom flask
- Dropping funnel
- Reflux condenser
- Inert gas (Nitrogen or Argon) supply

Procedure:

- Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
- Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.
- Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow to cool. This activates the magnesium surface.
- Add a small amount of anhydrous ether or THF to cover the magnesium.
- Dissolve **1-iodooctane** (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.
- Add a small portion of the **1-iodooctane** solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
- Once the reaction has started, add the remaining **1-iodooctane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grayish solution of octylmagnesium iodide is ready for use in subsequent reactions.

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Formation of Octylmagnesium Iodide

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While aryl and vinyl iodides are more common, alkyl iodides like **1-iodooctane** can also participate in certain variations of this reaction, particularly in the synthesis of internal alkynes.

Objective: To synthesize 1-phenyl-1-decyne.

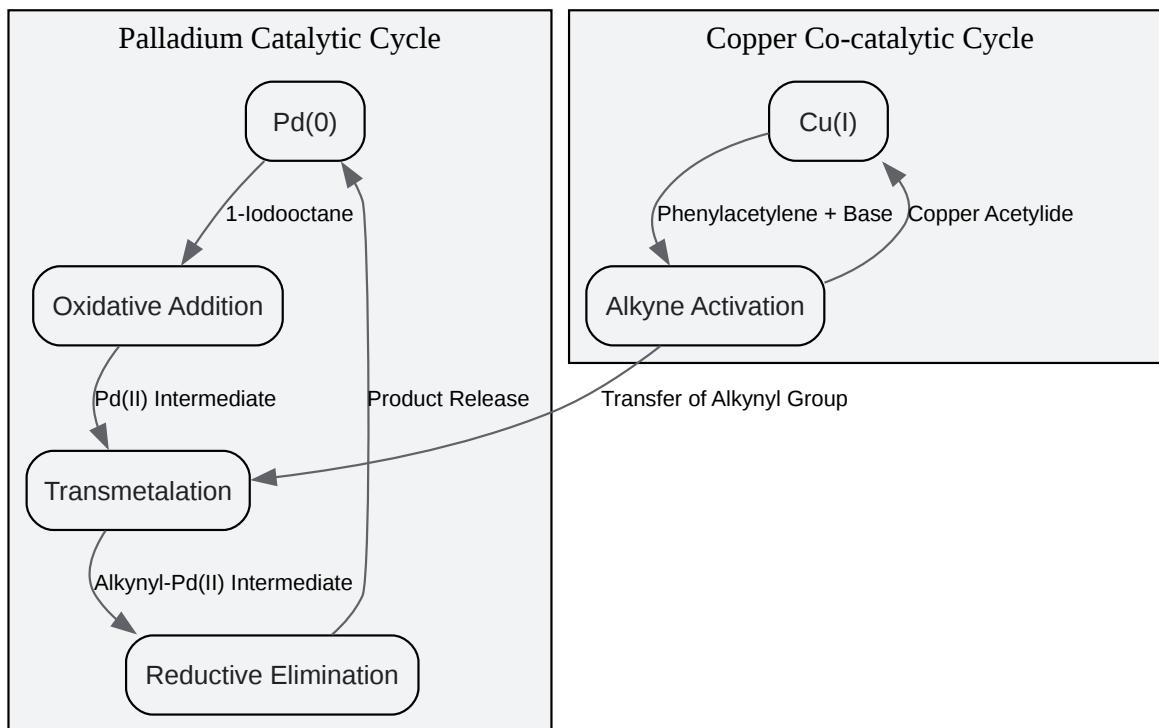
Materials:

- **1-iodooctane**
- Phenylacetylene
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine (Et_3N) or diisopropylamine ($\text{i-Pr}_2\text{NH}$))
- Anhydrous solvent (e.g., THF or DMF)

- Schlenk flask or tube
- Inert gas supply

Procedure:

- To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
- Add the base, followed by phenylacetylene (1.2 equivalents).
- Finally, add **1-iodooctane** (1.0 equivalent) to the stirred mixture.
- Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (e.g., 50-80 °C) and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalysts.
- Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired 1-phenyl-1-decyne.

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Simplified Sonogashira Coupling Mechanism

Relevance in Drug Development

While **1-iodooctane** itself is not a therapeutic agent, its role as a versatile chemical building block makes it relevant to drug development professionals. The octyl chain is a common lipophilic moiety found in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

- **Introduction of Lipophilic Chains:** **1-Iodoctane** can be used to introduce an eight-carbon alkyl chain into a drug candidate to modulate its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Synthesis of Molecular Probes:** The iodo-group can be a site for the introduction of reporter groups, such as radioactive isotopes (e.g., ^{123}I , ^{125}I , ^{131}I) for use in single-photon emission

computed tomography (SPECT) imaging and other radiolabeling studies. This allows for the tracking of molecules in biological systems.

- Precursor for Complex Molecules: The reactions described above, such as Grignard and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Conclusion

1-Iodoctane is a valuable and reactive haloalkane with a well-defined set of physicochemical properties. Its synthesis is straightforward, and its utility in a range of fundamental organic reactions makes it an indispensable tool for researchers and scientists. For professionals in drug development, **1-iodooctane** serves as a key starting material for the synthesis of complex molecules and for the strategic modification of drug candidates to optimize their biological activity and pharmacokinetic profiles. The detailed protocols provided in this guide offer a practical foundation for the effective use of **1-iodooctane** in the laboratory.

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